molecular formula C9H18F2N2O B1478408 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine CAS No. 2098047-43-7

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine

Cat. No.: B1478408
CAS No.: 2098047-43-7
M. Wt: 208.25 g/mol
InChI Key: TXVZJLSTYJPELS-UHFFFAOYSA-N
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Description

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine is a synthetic organic compound that features a pyrrolidine ring substituted with ethoxymethyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diamines and carbonyl compounds.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Ethoxymethyl Substitution: The ethoxymethyl group is introduced through alkylation reactions, typically using ethoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxymethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxymethyl and difluoro groups can influence the compound’s lipophilicity and electronic properties, affecting its bioavailability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
  • 2-(2-(Ethoxymethyl)-4,4-dichloropyrrolidin-1-yl)ethan-1-amine
  • 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine

Uniqueness

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine is unique due to the presence of both ethoxymethyl and difluoro groups, which confer specific electronic and steric properties. These features can enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2O/c1-2-14-6-8-5-9(10,11)7-13(8)4-3-12/h8H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVZJLSTYJPELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
Reactant of Route 2
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
Reactant of Route 3
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
Reactant of Route 4
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
Reactant of Route 5
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
Reactant of Route 6
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine

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